Sterigmatin

Description

Historical Context and Discovery of this compound

The discovery and characterization of this compound represents a landmark achievement in fungal natural product chemistry, with its initial isolation marking a significant milestone in our understanding of Aspergillus versicolor metabolites. The compound was first isolated and identified by Hamasaki and colleagues from cultures of Aspergillus versicolor (Vuillemin) Tiraboschi, establishing its status as a characteristic metabolite of this widespread fungal species. This pioneering work laid the foundation for subsequent extensive research into the biosynthetic pathways and structural characteristics of this remarkable xanthone derivative.

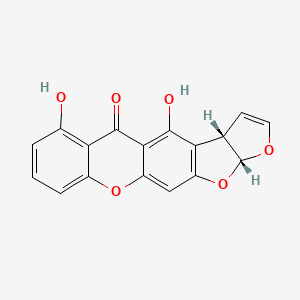

The structural elucidation of this compound progressed through several critical phases, with initial characterization relying on spectroscopic methods to determine its relative configuration. Early researchers recognized the compound's relationship to other metabolites within the sterigmatocystin biosynthetic pathway, noting its linear fusion between xanthone and bisdihydrofuran moieties. This structural insight proved crucial for understanding the compound's position within the broader context of fungal polyketide metabolism and its relationship to other bioactive compounds produced by Aspergillus species.

A pivotal moment in this compound research occurred in 1985 when Fukuyama, Tsukihara, and Hamasaki successfully determined the absolute configuration of the compound using X-ray crystallographic methods. This groundbreaking work utilized anomalous scattering techniques with light atoms to unambiguously establish the stereochemical arrangement of the molecule's two chiral centers. The determination revealed that this compound possesses the same absolute configuration in its bisdihydrofuran moiety as found in related compounds such as sterigmatocystin and aflatoxin B1, confirming its biosynthetic relationship to these well-known mycotoxins.

The historical significance of this compound extends beyond its initial discovery to encompass its role in advancing our understanding of fungal biosynthetic pathways. Researchers recognized early on that this compound likely derives from versicolorin A, a common precursor in the biosynthetic pathway leading to various polyketide-derived metabolites. This insight has contributed significantly to our current understanding of how fungi orchestrate complex multi-step biosynthetic processes to produce structurally diverse secondary metabolites.

Table 1. Key Historical Milestones in this compound Research

| Year | Milestone | Researchers | Significance |

|---|---|---|---|

| Early 1980s | Initial isolation from Aspergillus versicolor | Hamasaki et al. | First identification of this compound as a fungal metabolite |

| 1985 | Absolute configuration determination | Fukuyama, Tsukihara, Hamasaki | Definitive stereochemical characterization using X-ray crystallography |

| 1985 | Biosynthetic pathway elucidation | Various researchers | Established relationship to versicolorin A and other polyketide metabolites |

| Present | Chemical database registration | Multiple institutions | Standardization of chemical identifiers and structural data |

Natural Occurrence and Producing Organisms

This compound demonstrates a relatively restricted natural occurrence pattern, being primarily associated with specific fungal taxa, most notably Aspergillus versicolor, which serves as the archetypal producing organism for this compound. Aspergillus versicolor is a slow-growing filamentous fungus that exhibits remarkable ecological adaptability, enabling it to colonize diverse environmental niches and produce this compound under various growth conditions. This species is characterized by its ubiquitous distribution pattern, being commonly isolated from soil environments, plant debris, marine ecosystems, and indoor air environments, where it often establishes itself as one of the most prevalent indoor mold species.

The ecological characteristics of Aspergillus versicolor directly influence this compound production patterns, as this resilient fungus demonstrates exceptional tolerance to environmental variations. The organism exhibits optimal growth temperatures between 22 and 26 degrees Celsius but maintains viability across a broader temperature range extending from 4 to 40 degrees Celsius. This temperature tolerance, combined with its ability to withstand diverse pH conditions and particularly alkaline environments, enables Aspergillus versicolor to establish productive colonies in varied habitats where this compound biosynthesis can occur.

The production of this compound by Aspergillus versicolor is intimately connected to the organism's xerophilic and osmophilic characteristics, which allow it to thrive in environments with reduced water activity. The fungus can successfully grow in conditions with water activity levels as low as 0.75-0.81 within its optimal temperature range, and it demonstrates remarkable tolerance to high salt concentrations, surviving in solutions containing up to 30 percent sodium chloride or 40 percent sucrose. These adaptations make Aspergillus versicolor an economically significant spoilage organism for stored agricultural products, including grains, rice, tea, and spices, where this compound production may occur as part of the organism's secondary metabolic activity.

Research has revealed that this compound production is closely linked to the broader secondary metabolite biosynthetic capabilities of Aspergillus versicolor, which produces this compound alongside other related metabolites within the sterigmatocystin biosynthetic pathway. The compound has been successfully isolated from fungal mycelia through extraction procedures, demonstrating its accumulation within the fungal biomass during secondary metabolite production phases. The isolation process typically involves cultivation of Aspergillus versicolor under specific conditions that promote secondary metabolite biosynthesis, followed by extraction and purification procedures to obtain pure this compound for research purposes.

Table 2. Environmental Conditions Supporting this compound Production by Aspergillus versicolor

| Parameter | Optimal Range | Tolerance Range | Impact on this compound Production |

|---|---|---|---|

| Temperature | 22-26°C | 4-40°C | Higher production within optimal range |

| Water Activity | 0.75-0.81 | Variable | Reduced water activity may trigger production |

| Sodium Chloride Tolerance | Standard conditions | Up to 30% | High salt may influence metabolite profile |

| Sucrose Tolerance | Standard conditions | Up to 40% | Osmotic stress may affect biosynthesis |

| pH Range | Neutral to alkaline | Wide tolerance | Alkaline conditions well-tolerated |

Table 3. Natural Habitats and Substrates Where this compound-Producing Aspergillus versicolor Occurs

| Habitat Type | Specific Locations | Substrate Characteristics | This compound Production Potential |

|---|---|---|---|

| Soil Environments | Various depths up to 50 cm | Organic matter-rich soils | High production potential |

| Indoor Environments | Buildings, homes, warehouses | Water-damaged materials, textiles | Significant production under moisture stress |

| Stored Agricultural Products | Grain storage facilities | Rice, wheat, spices, tea | Production during spoilage processes |

| Marine Environments | Coastal areas, saline waters | High salt concentration substrates | Adapted production under osmotic stress |

| Plant Debris | Decomposing organic matter | Cellulosic and lignin-rich materials | Production during saprophytic growth |

The broader context of this compound-producing organisms extends beyond Aspergillus versicolor to include potential production by related fungal species within the Aspergillus genus, although Aspergillus versicolor remains the primary and most well-characterized source. The compound's occurrence pattern reflects the specialized biosynthetic capabilities of certain Aspergillus species that possess the enzymatic machinery necessary for xanthone biosynthesis and the complex cyclization reactions required to form the characteristic pentacyclic structure of this compound. This restricted occurrence pattern underscores the evolutionary specialization required for this compound biosynthesis and highlights the importance of Aspergillus versicolor as a model organism for studying xanthone natural product chemistry.

Properties

IUPAC Name |

2,18-dihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O6/c18-8-2-1-3-9-13(8)16(20)14-11(22-9)6-10-12(15(14)19)7-4-5-21-17(7)23-10/h1-7,17-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYJYLXZMAUSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=CC4=C(C5C=COC5O4)C(=C3C2=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970588 | |

| Record name | 4,6-Dihydroxy-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55256-49-0 | |

| Record name | 4,6-Dihydroxy-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fungal Strains and Culture Conditions

Sterigmatin is predominantly synthesized by Aspergillus species, including Aspergillus versicolor and Aspergillus nidulans. Key strains and their fermentation parameters are summarized below:

Critical Factors :

Biosynthetic Pathway

This compound biosynthesis involves the aflatoxin pathway, with key enzymatic steps catalyzed by:

- Polyketide Synthase (PKS) : Initiates the formation of the xanthone nucleus.

- Cytochrome P450 Monooxygenases : Introduce hydroxyl groups and facilitate ring closure.

- O-Methyltransferase (StcP) : Methylates intermediates but is absent in this compound-producing strains, leading to accumulation of demethylated forms.

Genetic studies on A. nidulans reveal that disruption of the stcP gene results in DMST accumulation, which isomerizes to this compound under acidic conditions.

Chemical Conversion from Demethylsterigmatocystin (DMST)

Acid-Catalyzed Isomerization

DMST, a precursor to this compound, undergoes structural rearrangement under acidic conditions:

Procedure :

Structural Analysis of Isomerization

The linear [3,2-b]fusion of this compound contrasts with DMST’s angular [2,3-c]fusion. Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) confirm the isomer’s identity:

Optimization Strategies for Enhanced Production

Fermentation Additives

Genetic Engineering

- Overexpression of verA Gene : In A. parasiticus, this gene enhances the conversion of versiconal hemiacetal acetate (VHA) to this compound by 2.5-fold.

- Knockout of stcP : Blocks methylation, diverting metabolites toward this compound biosynthesis.

Challenges and Quality Control

Contamination Risks

Co-production of aflatoxins in Aspergillus strains necessitates stringent HPLC monitoring. This compound purity is validated using:

Stability Issues

This compound degrades under UV light and alkaline conditions. Storage recommendations include:

Industrial Applications and Limitations

While this compound’s antifungal properties are documented, its carcinogenic potential limits therapeutic use. Current research focuses on:

Chemical Reactions Analysis

Types of Reactions: Sterigmatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen-containing functional groups into the this compound molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

Substitution: Various nucleophiles can be used to substitute specific atoms or groups within the this compound structure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of this compound .

Scientific Research Applications

Sterigmatin is a furanoxanthone mycotoxin that has a linear [3,2-b]fusion structure of the xanthone and dihydrobisfuran moieties . It is a metabolite of Aspergillus versicolor and is considered an isomer of demethylsterigmatocystin (DMST) . Research indicates that this compound, along with its derivatives, possesses a range of biological activities, leading to its investigation in various scientific applications.

Scientific Research Applications

- Mitochondrial Function Studies: this compound has been found to uncouple oxidative phosphorylation in mitochondria, leading to marked decreases in the RC index and P/O ratio . It is more toxic to mitochondrial functions than demethylsterigmatocystin because of its linear structure .

- Enzyme Inhibition: this compound has demonstrated inhibitory effects on urease and carbonic anhydrase enzymes . It showed moderate inhibition of carbonic anhydrase, which is associated with pathological disorders such as epilepsy and glaucoma .

- Aflatoxin Biosynthesis Research: this compound is related to the biosynthesis of aflatoxins . It is formed from a novel aflatoxin precursor called HAMA . HAMA easily converts to DMST and this compound, and VerA enzyme may work in the creation of the xanthone structure of DMST from HAMA .

- Antifungal Activity: this compound exhibits antifungal properties against various fungal strains, including some pathogenic species.

Research Findings

- Uncoupling Activity: Both this compound and demethylsterigmatocystin uncouple oxidative phosphorylation in mitochondria, but this compound is more potent due to its linear molecular structure . The uncoupling concentrations were rather high, but a good correspondence was observed between their orders of potencies in the toxicity to mitochondrial functions and cytotoxicity to rat hepatocytes .

- HAMA Conversion: HAMA, a novel aflatoxin precursor, can convert to DMST and this compound . The amounts of DMST and this compound similarly increased with the number of repetitions .

- Enzyme Inhibition Studies : this compound was isolated from Aspergillus nidulans and tested for its inhibitory effect on urease and carbonic anhydrase enzymes in vitro . this compound displayed moderate inhibition of carbonic anhydrase .

Data Table

The following table summarizes the inhibitory effects of this compound on enzymes, as well as its toxicity in mitochondria:

| Compound | Urease Inhibition (IC50, µM) | Carbonic Anhydrase Inhibition (IC50, µM) | Toxicity to Mitochondrial Functions |

|---|---|---|---|

| This compound | 33-51 | 61 | Yes |

Mechanism of Action

Sterigmatin exerts its effects by interacting with specific molecular targets within cells. It has been shown to uncouple oxidative phosphorylation in mitochondria, leading to a decrease in ATP synthesis . This action disrupts cellular energy metabolism and can induce cell death. The compound’s mechanism of action involves the inhibition of key enzymes and pathways involved in energy production .

Comparison with Similar Compounds

Sterigmatin is unique due to its linear combination of a xanthone nucleus and a bisdihydrofuran ring. Similar compounds include:

Sterigmatocystin: A related mycotoxin with a similar structure but different biological activity.

Austocystins: Metabolites of Aspergillus ustus with a linear fusion between the xanthone and bisdihydrofuran moieties.

Aflatoxin B1: Another mycotoxin with a similar biosynthetic pathway but distinct toxicological properties.

This compound’s uniqueness lies in its specific structural features and its potent biological activities, making it a valuable compound for scientific research.

Q & A

Q. What are the standard protocols for isolating and purifying Sterigmatin from natural sources, and how can researchers optimize yield without compromising structural integrity?

Answer: Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like column chromatography (silica gel) and preparative HPLC. Optimization requires balancing solvent polarity gradients and flow rates to minimize degradation. For fungal sources, adjusting fermentation conditions (pH, temperature) can enhance yield . Validation via LC-MS and NMR ensures structural fidelity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s molecular structure?

Answer: High-resolution mass spectrometry (HRMS) and 1D/2D NMR (¹H, ¹³C, COSY, HSQC) are critical for structural elucidation. Pairing these with HPLC-DAD (diode array detection) ensures purity >95%. Researchers should cross-reference spectral data with existing databases (e.g., PubChem, SciFinder) to resolve ambiguities .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing false positives?

Answer: Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target-specific effects. Include negative controls (solvent-only) and positive controls (known inhibitors). Dose-response curves (IC₅₀ calculations) and statistical validation (p < 0.05 via ANOVA) reduce false positives .

Advanced Research Questions

Q. How should conflicting data on this compound’s mechanism of action (e.g., kinase inhibition vs. epigenetic modulation) be reconciled in literature reviews?

Answer: Conduct a systematic review using PRISMA guidelines, categorizing studies by experimental models (e.g., cell lines vs. animal studies). Evaluate methodological rigor: check for assay interference (e.g., redox cycling in colorimetric assays) and confirm target engagement via CRISPR/Cas9 knockouts . Meta-analyses can resolve discrepancies .

Q. What strategies are effective for synthesizing this compound analogues with enhanced bioavailability while retaining bioactivity?

Answer: Employ structure-activity relationship (SAR) studies with modifications at non-critical positions (e.g., hydroxyl groups). Use computational tools (molecular docking, DFT calculations) to predict solubility and metabolic stability. Validate via in vitro ADMET assays (Caco-2 permeability, microsomal stability) .

Q. How can researchers address reproducibility challenges in this compound’s in vivo efficacy studies?

Answer: Standardize animal models (e.g., C57BL/6 mice for inflammation studies) and document environmental variables (diet, circadian rhythm). Use blinded randomization and power analysis to determine sample size. Share raw data via FAIR repositories (e.g., Zenodo) to enable independent validation .

Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxic effects of this compound in heterogeneous cell populations?

Answer: Use nonlinear regression models (e.g., sigmoidal dose-response) in GraphPad Prism. Account for heterogeneity via cluster analysis or single-cell RNA sequencing. Bootstrap resampling (≥1,000 iterations) improves confidence intervals .

Methodological Frameworks

How to design a research question that investigates this compound’s role in modulating oxidative stress pathways?

Answer: Apply the PICO framework:

Q. What steps ensure ethical compliance when studying this compound’s teratogenic potential in zebrafish embryos?

Answer: Adhere to ARRIVE guidelines:

- Limit embryo stages to <120 hpf.

- Include humane endpoints (e.g., cessation of heartbeat).

- Obtain approval from institutional animal ethics committees. Document protocols in preregistered studies (e.g., OSF) .

Data Management and Reproducibility

Q. How to create a FAIR-compliant data management plan for this compound research?

Answer:

- Metadata: Include experimental parameters (e.g., HPLC gradients, NMR acquisition times).

- Storage: Use institutional repositories with DOI assignment.

- Access: Define embargo periods and licensing (CC BY 4.0). Tools like FAIRmat Guide ensure compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.